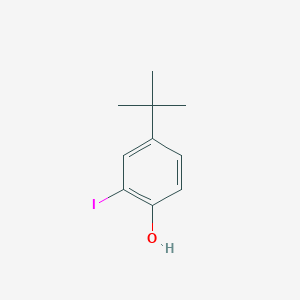

4-(tert-Butyl)-2-iodophenol

説明

4-(tert-Butyl)-2-iodophenol is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2,4-di-tert-butyl phenol , 2,4,6-tri-tert-butylphenol , and 4-tert-butylphenol have been studied for various properties and applications. These studies provide insights into the behavior of tert-butylphenols, which can be extrapolated to understand the characteristics of 4-(tert-Butyl)-2-iodophenol.

Synthesis Analysis

The synthesis of tert-butylphenol derivatives typically involves the alkylation of phenols with isobutylene in the presence of a catalyst such as sulfuric acid . For 4-(tert-Butyl)-2-iodophenol, a similar approach could be employed, followed by iodination at the ortho position relative to the phenolic hydroxyl group. The synthesis of related compounds, such as the transformation of 4-tert-butylphenols to 4-fluorophenols, involves oxidative conditions and the use of fluoride sources .

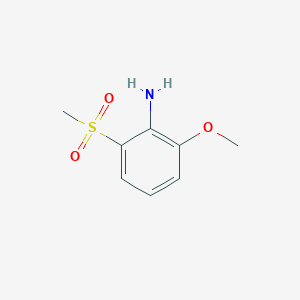

Molecular Structure Analysis

The molecular structure of tert-butylphenol derivatives is characterized by the presence of a bulky tert-butyl group attached to the phenol ring, which can influence the physical and chemical properties of the molecule. For example, the presence of the tert-butyl group in 4-tert-butylphenol can lead to the formation of dimers and other by-products during photodegradation . The structure of 2-hydroxymethyl-4-tert-butylphenol has been determined by X-ray diffraction, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butylphenols can undergo various chemical reactions, including oxidation and photodegradation. The electrochemical oxidation of 2,4,6-tri-tert-butylphenol leads to the formation of phenoxonium ions and subsequent products depending on the solvent and conditions . The photodegradation of 4-tert-butylphenol results in the formation of 4-tert-butylcatechol and other oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenol derivatives are influenced by the presence of the tert-butyl group. These compounds typically exhibit enhanced solubility in organic solvents and may form stable complexes with metals, as seen in the case of zinc(II) complexes with o-amino phenolate ligands . The presence of tert-butyl groups can also impart antioxidant properties, protecting lipids from autoxidation during chromatography . The thermal stability and light transparency of polyimides derived from tert-butylphenol derivatives are notable, with high glass transition temperatures and low water absorption .

科学的研究の応用

Electrochemical Reactivity

4-(tert-Butyl)-2-iodophenol and its analogues have been studied for their reactivities with the superoxide anion radical (O2-). This research, conducted through electrochemical methods, highlights their potential as antioxidants. The effectiveness of these compounds was demonstrated by their ability to reduce the anodic current intensity associated with O2- oxidation, indicating their radical quenching capabilities. This property is vital in understanding the antioxidative behavior of such compounds in various environments (Zabik et al., 2019).

Catalytic Oxidation

4-(tert-Butyl)-2-iodophenol plays a role in catalytic oxidation processes. Research shows that dirhodium caprolactamate, a catalyst, can efficiently oxidize para-substituted phenols to 4-(tert-butyldioxy)cyclohexadienones using tert-butyl hydroperoxide. The study provides insights into the mechanisms of such oxidations and the influence of different phenolic substrates on the yield and selectivity of the oxidation products (Ratnikov et al., 2011).

Dehalogenation and Product Formation

The base-catalyzed dehalogenation of 2,6-Di-tert-butyl-4-iodophenol leads to the formation of various products, including new (oxocyclohexadienylidene)bisphenols. This research has implications for understanding the chemical behavior of such phenolic compounds under basic conditions, particularly in the presence of oxygen, and contributes to the knowledge of the mechanisms underlying their transformation (Reischl et al., 2006).

Electrochemical Properties in Transformer Oil

4-(tert-Butyl)-2-iodophenol analogs, such as 2,6-Di-tert-butyl-4-methylphenol, are used as antioxidants in transformer oil. Research on the electrochemical properties of these compounds in transformer oil aids in the development of methods to determine their concentration and effectiveness in such industrial applications (Zhou et al., 2012).

Thermochemical and Kinetic Studies

The thermochemical and kinetic properties of bisphenol antioxidants, which are structurally related to 4-(tert-Butyl)-2-iodophenol, have been studied. This research provides insights into the homolytic reactivity of these compounds, contributing to a broader understanding of their antioxidative and polymerization inhibitory properties (Lucarini et al., 2001).

Electrochemical vs. Chemical Oxidation

The selective electrochemical oxidation of tert-butylated phenols, including compounds similar to 4-(tert-Butyl)-2-iodophenol, has been compared with chemical oxidation. This research highlights the influence of structural factors such as steric hindrance and hydrogen bonding on the outcome of oxidation processes (Zabik et al., 2016).

作用機序

Target of Action

Related compounds such as tert-butanol have been shown to interact with several proteins, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including protein synthesis, glycolysis, and calcium signaling .

Mode of Action

It’s known that tert-butyl groups can be used as probes for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that alters their structure or function, leading to changes in the biological processes they are involved in .

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic and biodegradation pathways .

Pharmacokinetics

Related compounds such as tert-butanol have been shown to have high gi absorption and are able to permeate the blood-brain barrier .

Result of Action

Related compounds such as 2,4-ditert butyl phenol have been shown to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . They also have fungicidal activity and cytotoxic activity against certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(tert-Butyl)-2-iodophenol. For instance, temperature, pH, and the presence of other solutes or interfaces can affect the stability of the compound . Moreover, the compound’s action may be influenced by its concentration in the environment and the presence of other interacting substances .

Safety and Hazards

特性

IUPAC Name |

4-tert-butyl-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNQNHHVSJPDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436332 | |

| Record name | 4-(tert-Butyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38941-98-9 | |

| Record name | 4-(tert-Butyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)

![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)